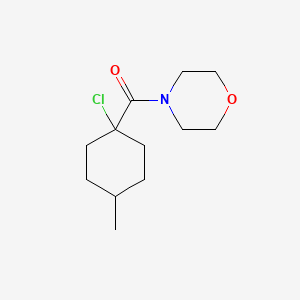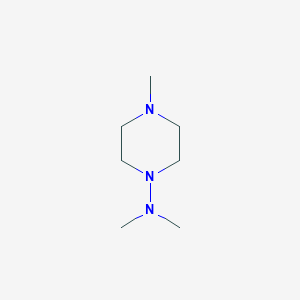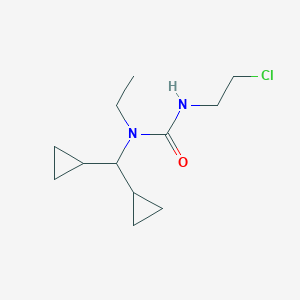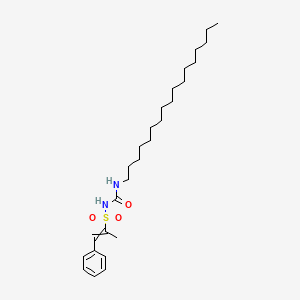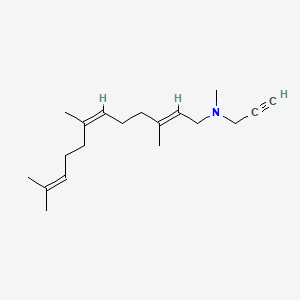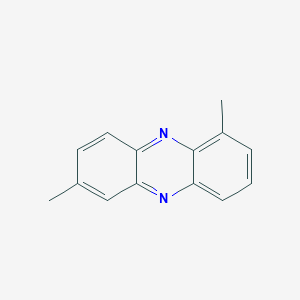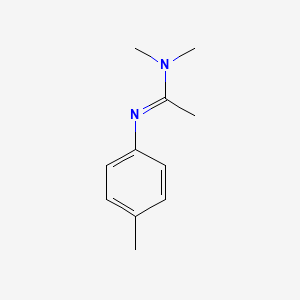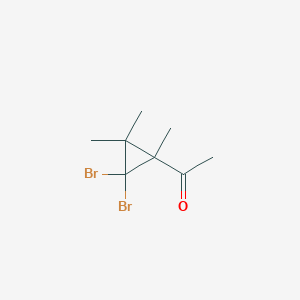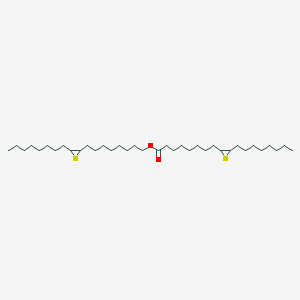
1-(Diphenylphosphoryl)-2,2,2-trifluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diphenylphosphoryl)-2,2,2-trifluoroethan-1-one is an organic compound characterized by the presence of a diphenylphosphoryl group and a trifluoromethyl ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylphosphoryl)-2,2,2-trifluoroethan-1-one typically involves the reaction of diphenylphosphoryl chloride with a trifluoromethyl ketone precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium azide, in a suitable solvent like acetone . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for scalability, cost-effectiveness, and environmental considerations. Advanced purification techniques, such as distillation or chromatography, are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Diphenylphosphoryl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenylphosphoryl oxides, while reduction may produce diphenylphosphoryl alcohols.
Scientific Research Applications
1-(Diphenylphosphoryl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
Biology: The compound may be used in biochemical studies to investigate the role of phosphorus-containing groups in biological systems.
Industry: Used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(Diphenylphosphoryl)-2,2,2-trifluoroethan-1-one involves its interaction with various molecular targets and pathways. The diphenylphosphoryl group can participate in nucleophilic and electrophilic reactions, while the trifluoromethyl ketone group can undergo various transformations. These interactions enable the compound to exert its effects in different chemical and biological contexts .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphoryl azide: Similar in structure but contains an azide group instead of a trifluoromethyl ketone group.
Diphenylphosphoryl chloride: Contains a chloride group instead of a trifluoromethyl ketone group.
1-(Diphenylphosphoryl)allenes: Contains an allene group instead of a trifluoromethyl ketone group.
Uniqueness
1-(Diphenylphosphoryl)-2,2,2-trifluoroethan-1-one is unique due to the presence of both diphenylphosphoryl and trifluoromethyl ketone groups. This combination imparts distinct chemical properties, making it valuable in various applications, including organic synthesis and materials science.
Properties
CAS No. |
52101-96-9 |
|---|---|
Molecular Formula |
C14H10F3O2P |
Molecular Weight |
298.20 g/mol |
IUPAC Name |
1-diphenylphosphoryl-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C14H10F3O2P/c15-14(16,17)13(18)20(19,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChI Key |
GMAQMECBQBBACG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-Chlorophenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14637944.png)
